3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE
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Overview
Description
3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a piperazine ring substituted with a 2,5-dimethylphenyl group, which is linked to a quinazolinone core through a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the 2,5-Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,5-dimethylphenyl bromide in the presence of a base to form the substituted piperazine.
Linking to the Quinazolinone Core: The substituted piperazine is coupled with a quinazolinone derivative through a butyl chain using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogen-substituted derivatives of the aromatic rings.
Scientific Research Applications
3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline and 3-(4-morpholinyl)-2,4(1H,3H)-quinazolinedione.
Piperazine Derivatives: Compounds like 1-(2,5-dimethylphenyl)piperazine and 1-(4-bromophenyl)piperazine.
Uniqueness
The uniqueness of 3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE lies in its specific substitution pattern and the combination of the piperazine and quinazolinone moieties
Properties
IUPAC Name |
3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-9-10-18(2)21(16-17)26-12-14-27(15-13-26)22(29)8-5-11-28-23(30)19-6-3-4-7-20(19)25-24(28)31/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZRJCXBHZKWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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